Product packaging for Hydroxy Tipelukast Sodium Salt(Cat. No.:)

Hydroxy Tipelukast Sodium Salt

Cat. No.: B1156608
M. Wt: 554.67
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Tipelukast Sodium Salt is a chemical reagent intended for research and experimental applications only. It is not for diagnostic or therapeutic use. Researchers should note that this compound is based on Tipelukast (also known as MN-001), a novel, orally bioavailable small molecule that has been investigated in preclinical and clinical studies for its anti-fibrotic and anti-inflammatory properties . The proposed multi-modal mechanism of action of the parent compound includes leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) - mainly types 3 and 4 - and inhibition of the 5-lipoxygenase (5-LO) enzyme . In preclinical models, this activity has been shown to produce anti-fibrotic and anti-inflammatory effects, including the down-regulation of pro-fibrotic genes such as LOXL2, Collagen Type 1, and TIMP-1 . Early-phase clinical trials have explored the potential of Tipelukast in conditions such as Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH) . This product is provided strictly "For Research Use Only" and is not intended for human, veterinary, or household use.

Properties

Molecular Formula

C₂₉H₃₉NaO₇S

Molecular Weight

554.67

Synonyms

Sodium 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoate;  MN-002 Sodium Salt

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications of Hydroxy Tipelukast Sodium Salt

Elucidation of Novel Synthetic Routes and Strategies for Compound Generation

The generation of Hydroxy Tipelukast Sodium Salt for research purposes necessitates the development of versatile and efficient synthetic routes. Novel strategies are continually being explored to allow for the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies. A common approach to molecules with the complexity of Hydroxy Tipelukast, which contains a quinoline (B57606) core, involves a convergent synthesis strategy. This often entails the independent synthesis of key fragments followed by their strategic coupling.

For instance, a plausible synthetic approach could involve the construction of a functionalized quinoline backbone, a key structural motif in many pharmaceutical agents. mdpi.comiipseries.orgnih.govpharmaguideline.com This could be followed by a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce the side chain. researchgate.netnih.govresearchgate.netrsc.orgnih.gov The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. researchgate.netnih.govresearchgate.netrsc.orgnih.gov

Stereoselective Synthesis Approaches for Chiral Purity in Research Batches

The presence of stereocenters in the Hydroxy Tipelukast molecule requires careful consideration of stereoselective synthesis methods to ensure chiral purity in research batches. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure compounds is crucial for accurate pharmacological evaluation.

One approach to achieving high chiral purity is through the use of chiral starting materials. For example, a chiral pool synthesis could commence with a readily available, enantiomerically pure precursor that contains one or more of the required stereocenters. Alternatively, asymmetric catalysis can be employed to introduce chirality. For the synthesis of quinoline-based structures, chiral derivatizing reagents can be used to introduce chirality, followed by separation of the resulting diastereomers. researchgate.net Furthermore, stereoselective reduction of a prochiral ketone could be a key step in establishing a specific stereocenter, using chiral catalysts such as those based on ruthenium or rhodium with chiral ligands.

Optimization of Reaction Conditions for Scalability in Academic Laboratories

For the synthesis to be practical for generating sufficient quantities of material for research, optimization of reaction conditions for scalability is essential. This is particularly true for key steps like the aforementioned Sonogashira coupling. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Factors such as catalyst loading, choice of ligand, base, and solvent can have a significant impact on reaction yield, purity, and scalability. researchgate.netresearchgate.net

EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄TriethylamineTHF2545
2Pd(PPh₃)₄TriethylamineDMF2560
3PdCl₂(PPh₃)₂TriethylamineDMF5075
4PdCl₂(PPh₃)₂DIPEADMF5085
5PdCl₂(PPh₃)₂DIPEADMF7082

Characterization of Synthetic Intermediates and Reaction Byproducts

Throughout the synthetic sequence, the characterization of intermediates and any significant byproducts is critical to ensure the correct chemical pathway is being followed and to understand the reaction's impurity profile. Standard analytical techniques are employed for this purpose.

Each intermediate would be isolated and characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine its structure, Mass Spectrometry (MS) to confirm its molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. High-Performance Liquid Chromatography (HPLC) is used to assess the purity of each intermediate. The identification of byproducts can provide valuable insights into the reaction mechanism and help in further optimizing the reaction conditions to minimize their formation.

Spectroscopic and Chromatographic Methods for Research-Grade Structural Confirmation

Once the final compound, this compound, is synthesized, rigorous structural confirmation is required. This is achieved through a combination of advanced spectroscopic and chromatographic techniques to ensure the identity, purity, and conformational properties of the research-grade material.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and conformational analysis of flexible molecules like Hydroxy Tipelukast in solution. copernicus.orgcreative-biostructure.comcopernicus.org One-dimensional ¹H and ¹³C NMR spectra provide the basic carbon-hydrogen framework. More advanced two-dimensional NMR techniques are employed to gain deeper insights into the molecule's three-dimensional structure and conformational preferences. blogspot.comindiana.eduresearchgate.net

Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are invaluable for determining the spatial proximity of protons within the molecule. blogspot.comindiana.eduresearchgate.netcolumbia.edu The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis. indiana.edu For small to medium-sized molecules, ROESY can be particularly advantageous as it mitigates the issue of zero or near-zero NOEs that can occur. columbia.edu This information is essential for understanding how the molecule might adopt a specific conformation to interact with its biological target. The following table provides hypothetical NOESY correlations that could be observed for a key region of the molecule, aiding in the determination of its preferred conformation in solution.

Proton AProton BNOESY/ROESY CorrelationInferred Proximity
H-4 (quinoline)H-2' (side chain)StrongClose spatial proximity
H-8 (quinoline)H-1'' (side chain)MediumModerate spatial proximity
H-5' (side chain)H-7' (side chain)WeakDistant spatial proximity

Advanced Mass Spectrometry (MS) Techniques for Metabolite Identification in Research Studies

In the course of in vitro and in vivo research studies, it is crucial to identify the metabolites of Hydroxy Tipelukast. Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are the primary tools for this purpose. acs.orgnih.govnih.govijpras.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of both the parent compound and its metabolites. ijpras.comresearchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, providing structural information. nih.govijpras.com By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. Common metabolic transformations include hydroxylation, oxidation, glucuronidation, and sulfation. ijpras.com Modern tribrid mass spectrometry systems offer sophisticated scan functions that can be used to develop comprehensive workflows for metabolite profiling and identification. acs.org The data obtained from these studies are vital for understanding the drug's pharmacokinetic and pharmacodynamic properties.

Observed m/zProposed MetaboliteMass Shift from ParentProposed Biotransformation
[M+H]+Parent Compound--
[M+16+H]+Monohydroxylated Metabolite+16 DaOxidation
[M+176+H]+Glucuronide Conjugate+176 DaGlucuronidation
[M-14+H]+Demethylated Metabolite-14 DaDemethylation

Chiral Separation Techniques for Enantiomeric Excess Determination

Chirality, or the "handedness" of molecules, is a critical attribute in pharmacology, as enantiomers of the same compound can exhibit markedly different biological activities. wikipedia.org A molecule is chiral if it contains at least one stereogenic center, typically a carbon atom bonded to four different substituents. khanacademy.orgyoutube.com Based on the known chemical structure of the parent compound, Tipelukast (4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid), it does not possess a chiral center and is therefore achiral. wikipedia.org Consequently, Hydroxy Tipelukast, as a direct metabolite, would also be achiral unless the hydroxylation or another metabolic or synthetic process occurs at a position that creates a new stereogenic center.

Should a synthetic pathway yield a chiral analog of Hydroxy Tipelukast, determining the enantiomeric excess (% ee) would be paramount. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose. nih.gov The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Common CSPs used for pharmaceutical analysis include those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), cyclodextrins, and macrocyclic glycopeptides. nih.govmdpi.com The choice of CSP and mobile phase is critical for achieving optimal separation.

Table 1: Comparison of Chiral Stationary Phases for Pharmaceutical Analysis

CSP Type Separation Principle Typical Mobile Phases Advantages
Polysaccharide-based Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase. Broad applicability for a wide range of compounds; robust and reliable.
Cyclodextrin-based Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. nih.gov Reversed Phase (Aqueous buffers/Organic modifiers like Methanol or Acetonitrile). Excellent for separating molecules with aromatic rings that can fit into the cavity.
Macrocyclic Glycopeptide Multiple interaction modes including ionic, hydrogen bonding, and π-π interactions. Reversed Phase, Polar Organic. Effective for complex molecules, particularly those with polar and ionizable groups.

For a hypothetical chiral version of Hydroxy Tipelukast, a method development strategy would involve screening various CSPs and mobile phase conditions to identify a system that provides a baseline resolution (Rs > 1.5) between the two enantiomer peaks. mdpi.com

Preparation of Isotopically Labeled this compound for Mechanistic Tracing

Isotopic labeling is an indispensable tool in pharmaceutical research, enabling precise tracking of a drug molecule through biological systems without altering its fundamental chemical and physiological properties.

Synthesis of Deuterated Analogs for Pharmacokinetic and Metabolic Research in In Vitro and Non-Human In Vivo Systems

Deuterium (B1214612) (²H), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to investigate its metabolic fate. The substitution of a hydrogen atom with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov This strategy is often used to improve a drug's metabolic profile and half-life. nih.gov

For Hydroxy Tipelukast, potential sites for deuteration would be metabolically labile positions, such as the propyl chains or positions adjacent to activating groups. The synthesis could be achieved through several methods:

Use of Deuterated Building Blocks: Synthesizing the molecule from starting materials that already contain deuterium at the desired positions. nih.gov

Catalytic H-D Exchange: Treating the final compound or a late-stage intermediate with a deuterium source (e.g., D₂O) in the presence of a metal catalyst (e.g., Palladium on carbon) to exchange specific protons for deuterons. nih.gov

These deuterated analogs are then used in studies to compare their metabolic stability against the non-deuterated parent compound in systems like liver microsomes or in animal models. hyphadiscovery.com

Table 2: Application of Deuterated Analogs in Preclinical Research

Research Area Study Type Key Information Gained
Pharmacokinetics (PK) In vivo animal studies Comparison of half-life (t½), clearance (CL), and exposure (AUC) between deuterated and non-deuterated forms.
Metabolism In vitro (liver microsomes, hepatocytes) Identification of metabolic soft spots; quantification of metabolite formation rates. hyphadiscovery.com
Bioanalysis Mass Spectrometry Use as an internal standard for accurate quantification of the parent drug in biological matrices.

Radiolabeling Strategies for Receptor Binding and Distribution Studies

Radiolabeling involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), Tritium (³H), or Indium-111 (¹¹¹In), into the drug molecule. nih.govnih.gov These radiotracers are essential for quantitative absorption, distribution, metabolism, and excretion (ADME) studies, as well as for receptor binding and in vivo imaging.

Carbon-14 and Tritium Labeling: For ADME studies, ¹⁴C or ³H labeling is common. The synthesis aims to place the radiolabel in a metabolically stable position to ensure the radiotracer remains with the core molecule and its metabolites throughout the study. For Hydroxy Tipelukast, a ¹⁴C atom could be incorporated into the butanoic acid chain or one of the aromatic rings, often starting from a commercially available radiolabeled precursor like [¹⁴C]-copper cyanide. nih.gov These labeled compounds allow for the determination of the total drug-related material in plasma, tissues, and excreta.

Receptor Binding Assays: Tritiated (³H) ligands are frequently used in receptor binding assays due to their high specific activity. A tritiated version of Hydroxy Tipelukast would allow for the characterization of its binding affinity (Kd) and selectivity for leukotriene receptors, such as the CysLT1 receptor, by measuring the displacement of the radioligand by unlabeled competitor compounds. targetmol.com

Radiolabeling for In Vivo Imaging: For non-invasive imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be used. Labeling a leukotriene antagonist allows for the visualization and quantification of its distribution to target tissues, such as the lungs in asthma models, or inflamed tissues in other disease models. nih.gov

Table 3: Common Isotopes and Their Applications in Drug Research

Isotope Half-life Emission Type Primary Research Application
Tritium (³H) 12.3 years Beta (β⁻) Receptor binding assays; short-range tissue autoradiography.
Carbon-14 (¹⁴C) 5730 years Beta (β⁻) Quantitative whole-body autoradiography; human ADME studies. nih.gov
Indium-111 (¹¹¹In) 2.8 days Gamma (γ) SPECT imaging; biodistribution studies in animal models. nih.gov
Fluorine-18 (¹⁸F) 109.8 minutes Positron (β⁺) PET imaging for in vivo distribution and receptor occupancy studies.

Molecular and Cellular Mechanistic Investigations of Hydroxy Tipelukast Sodium Salt

Quantitative Analysis of Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of Hydroxy Tipelukast Sodium Salt's parent compound, Tipelukast, with its molecular targets has been a subject of investigation to understand its pharmacological profile. These studies are crucial for elucidating the affinity and binding characteristics of the compound, which underpin its therapeutic effects.

Determination of Binding Affinities and Dissociation Constants to Putative Molecular Targets

Tipelukast has been identified as a potent antagonist of the leukotriene D4 (LTD4) receptor, a key player in the inflammatory cascade. In vitro studies using guinea-pig pulmonary cell membranes have demonstrated that Tipelukast competitively inhibits the binding of radiolabeled LTD4 to its receptor. This inhibitory action is quantified by an IC50 value, which represents the concentration of the drug required to displace 50% of the bound radioligand.

Furthermore, the antagonist potency of Tipelukast at the cysteinyl leukotriene receptor 1 (CysLT1) has been characterized using the pA2 value, which is a measure of the antagonist's affinity for its receptor. Studies in guinea pig models have determined the pA2 values for Tipelukast against both LTD4 and leukotriene E4 (LTE4), providing further insight into its leukotriene receptor blocking activity.

TargetLigandPreparationValueUnit
LTD4 Receptor[3H] LTD4Guinea-pig pulmonary cell membrane2.3µmol (IC50)
CysLT1 ReceptorLTD4Guinea-pig model6.41pA2
CysLT1 ReceptorLTE4Guinea-pig model6.45pA2

In addition to its effects on leukotriene receptors, Tipelukast is also known to inhibit phosphodiesterases (PDEs), specifically PDE3 and PDE4, and 5-lipoxygenase (5-LO). pulmonaryfibrosis.orgfirstwordpharma.com While the inhibitory actions on these enzymes are well-documented, specific binding affinities, dissociation constants (Kd), or comprehensive IC50 values for these targets are not extensively detailed in publicly available literature.

Receptor Occupancy Studies in Isolated Cell Systems and Tissues

Allosteric Modulation and Orthosteric Binding Site Characterization

The current research on Tipelukast primarily points towards its action as a competitive antagonist at the leukotriene receptor, suggesting binding at the orthosteric site (the same site as the endogenous ligand). There is no substantial evidence available to suggest that Tipelukast or its metabolites act as allosteric modulators. Further detailed structural and functional studies would be necessary to fully characterize the precise nature of its binding site interactions and to rule out any potential allosteric effects.

Elucidation of Downstream Signal Transduction Pathway Modulation

The multi-target profile of Tipelukast indicates a complex interplay with various downstream signal transduction pathways. By modulating the activity of G-protein coupled receptors and key enzymes in second messenger systems, the compound can exert significant control over cellular responses to inflammatory and fibrotic stimuli.

Effects on G-Protein Coupled Receptor (GPCR) Signaling Cascades

Leukotriene receptors, the primary targets of Tipelukast's antagonistic activity, are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov These receptors, upon activation by their endogenous ligands (leukotrienes), initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins. By acting as an antagonist, Tipelukast blocks the binding of leukotrienes to these receptors, thereby inhibiting the initiation of these downstream signaling events. This blockade is a cornerstone of its anti-inflammatory mechanism.

The specific G-protein subtypes coupled to the cysteinyl leukotriene receptors and the subsequent downstream effectors are complex and can be cell-type specific. However, the antagonism by Tipelukast is expected to attenuate the pro-inflammatory and pro-fibrotic signals typically initiated by leukotriene receptor activation.

Regulation of Second Messenger Systems (e.g., cAMP, IP3, Ca2+ Flux)

The inhibitory actions of Tipelukast on phosphodiesterases (PDEs) and potentially on phospholipase C (PLC) directly impact the levels of crucial second messengers within the cell.

Cyclic Adenosine (B11128) Monophosphate (cAMP): Tipelukast is an inhibitor of PDE3 and PDE4, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). pulmonaryfibrosis.orgencyclopedia.pub By inhibiting these PDEs, Tipelukast leads to an accumulation of intracellular cAMP. Elevated cAMP levels are generally associated with anti-inflammatory and anti-fibrotic effects, including smooth muscle relaxation and inhibition of inflammatory cell activation. While the qualitative effect on cAMP is established, detailed studies quantifying the dose-dependent increase in intracellular cAMP levels in response to Tipelukast are not extensively reported.

Inositol (B14025) Trisphosphate (IP3) and Calcium (Ca2+) Flux: There is some evidence to suggest that Tipelukast may also inhibit phospholipase C (PLC). medicinova.com PLC is a key enzyme in the phosphoinositide signaling pathway, responsible for cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, a process known as Ca2+ flux. By inhibiting PLC, Tipelukast could potentially attenuate the generation of IP3 and the subsequent mobilization of intracellular calcium. This would have significant implications for a variety of cellular processes that are dependent on calcium signaling, including cell activation, proliferation, and contraction. However, direct experimental evidence and quantitative data on the effects of Tipelukast on IP3 levels and Ca2+ flux are limited in the available literature.

Analysis of Gene Expression and Proteomic Alterations in Cellular Models

This compound is the primary metabolite of Tipelukast (also known as MN-001), a compound investigated for its anti-inflammatory and anti-fibrotic properties. pulmonaryfibrosis.org While direct studies detailing the gene expression and proteomic profiles following treatment with Hydroxy Tipelukast are not extensively detailed in publicly available research, significant insights can be drawn from the cellular impact of its parent compound, Tipelukast.

Research on Tipelukast in various preclinical models has demonstrated its ability to modulate the expression of genes centrally involved in inflammation and fibrosis. pulmonaryfibrosisnews.com In a mouse model of non-alcoholic steatohepatitis (NASH), Tipelukast administration led to the significant down-regulation of key pro-fibrotic and pro-inflammatory genes. medicinova.com These findings indicate a potential mechanism of action at the level of gene transcription, which may be shared by or mediated through its metabolite, Hydroxy Tipelukast.

Specifically, Tipelukast has been shown to decrease the mRNA expression of genes that promote the deposition of extracellular matrix, a hallmark of fibrosis. pulmonaryfibrosisnews.com Furthermore, it has been observed to suppress genes responsible for recruiting inflammatory cells. pulmonaryfibrosisnews.commedicinova.com In addition to these effects, in vitro studies have shown that Tipelukast can upregulate the mRNA expression of ABCG1, a transporter protein involved in cholesterol efflux. medicinova.com

The alterations in gene expression induced by the parent compound, Tipelukast, are summarized in the table below.

Gene TargetBiological ProcessObserved Effect on mRNA ExpressionReference
LOXL2 Fibrosis (Collagen cross-linking)Down-regulation pulmonaryfibrosisnews.commedicinova.com
Collagen Type 1 Fibrosis (Extracellular matrix)Down-regulation pulmonaryfibrosisnews.commedicinova.com
TIMP-1 Fibrosis (Inhibitor of matrix metalloproteinases)Down-regulation pulmonaryfibrosisnews.commedicinova.com
CCR2 Inflammation (Chemokine receptor)Down-regulation pulmonaryfibrosisnews.commedicinova.com
MCP-1 Inflammation (Chemokine)Down-regulation pulmonaryfibrosisnews.commedicinova.com
ABCG1 Transporter (Cholesterol efflux)Up-regulation medicinova.com

Comprehensive proteomic analyses to identify and quantify changes in the protein landscape of cellular models following direct exposure to this compound have not been detailed in the reviewed literature. Such studies would be valuable to confirm if the observed changes in gene expression translate to corresponding alterations at the protein level and to uncover other potential protein targets.

Interaction with Key Cellular Components and Organelles

Specific experimental studies detailing the subcellular localization of this compound within various compartments of in vitro cellular systems are not described in the available scientific literature. Determining the intracellular distribution of a compound is crucial for understanding its mechanism of action, as its presence in specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can indicate direct effects on organellar function or interaction with localized targets like transcription factors or enzymes.

Quantitative data from in vitro studies, such as Caco-2 cell assays, that specifically measure the membrane permeability of this compound are not presently available in the literature. Such assays are critical for determining a compound's ability to passively diffuse across cellular membranes or its reliance on transport proteins.

However, research into the parent compound, Tipelukast, provides some insight into potential interactions with cellular transporters. As noted in section 3.2.3, in vitro studies have demonstrated that Tipelukast upregulates the mRNA expression of ABCG1. medicinova.com ABCG1 is a member of the ATP-binding cassette (ABC) superfamily of transporters, which are primarily involved in the efflux of substrates, including lipids, from cells. mdpi.com This finding suggests that the compound or its metabolite may interact with or modulate the expression of key cellular transport systems. The ABC and Solute Carrier (SLC) transporter superfamilies are crucial for regulating the influx and efflux of a wide array of xenobiotics and endogenous molecules across cellular membranes. nih.govnih.gov

This compound is a major metabolite of Tipelukast, formed through a hydroxylation reaction. This conversion represents a key step in the biotransformation of the parent drug. Such reactions are characteristic of Phase I metabolism, which introduces or exposes functional groups on a xenobiotic, typically making it more water-soluble and preparing it for subsequent metabolic steps. nih.gov

The enzymatic pathways responsible for Phase I reactions, particularly hydroxylations, are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These heme-containing monooxygenases are abundant in the liver and are responsible for the metabolism of a vast number of drugs. nih.gov

While the specific CYP isoforms responsible for the hydroxylation of Tipelukast to Hydroxy Tipelukast have not been explicitly identified in the reviewed literature, the metabolic pathways of other leukotriene receptor antagonists provide a relevant comparison. For instance, the metabolism of Montelukast, a compound in the same therapeutic class, has been shown to be mediated by several CYP enzymes, principally CYP2C8 and CYP2C9, with a smaller contribution from CYP3A4. nih.gov This suggests that the biotransformation of Tipelukast likely involves one or more enzymes from the CYP2C or CYP3A subfamilies.

Preclinical Pharmacodynamic and Pharmacokinetic Studies in in Vivo Non Human Systems

Comprehensive Pharmacodynamic Characterization in Animal Models

Tipelukast (MN-001), the active moiety of Hydroxy Tipelukast Sodium Salt, has demonstrated significant anti-inflammatory and anti-fibrotic activities in various preclinical animal models. pulmonaryfibrosis.orgmedicinova.commedicinova.com These effects are attributed to its multi-faceted mechanism of action, which includes leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE), particularly PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO). pulmonaryfibrosis.orgmedicinova.com

Specific data from ex vivo receptor binding and occupancy studies for this compound in animal tissues are not publicly available in the reviewed literature. While its mechanism of action points towards interaction with leukotriene receptors and phosphodiesterases, quantitative data on binding affinity and receptor occupancy in tissues from preclinical models have not been detailed in the accessible scientific reports.

Preclinical studies in animal models of non-alcoholic steatohepatitis (NASH) and pulmonary fibrosis have shown that Tipelukast significantly modulates key biomarkers associated with inflammation and fibrosis. medicinova.com

In a mouse model of NASH, administration of Tipelukast led to a notable down-regulation of the messenger RNA (mRNA) expression of several pro-fibrotic and pro-inflammatory genes. medicinova.com Specifically, reductions were observed in the expression of lysyl oxidase-like 2 (LOXL2), Collagen Type 1, and tissue inhibitor of metalloproteinase-1 (TIMP-1), all of which are critically involved in the pathogenesis of fibrosis. medicinova.com Furthermore, Tipelukast treatment also decreased the expression of genes that promote inflammation, such as C-C chemokine receptor type 2 (CCR2) and monocyte chemoattractant protein-1 (MCP-1). medicinova.commedicinova.com

The table below summarizes the observed modulation of these biomarkers in a preclinical NASH model. medicinova.com

BiomarkerMolecular ClassEffect of TipelukastImplication
LOXL2 EnzymeDown-regulation of mRNAAnti-fibrotic
Collagen Type 1 Structural ProteinDown-regulation of mRNAAnti-fibrotic
TIMP-1 ProteinDown-regulation of mRNAAnti-fibrotic
CCR2 ReceptorDown-regulation of mRNAAnti-inflammatory
MCP-1 ChemokineDown-regulation of mRNAAnti-inflammatory

This table is based on data reported in a mouse model of non-alcoholic steatohepatitis (NASH). medicinova.com

The organ-specific effects of Tipelukast have been primarily investigated in the liver and lungs in rodent models of fibrotic diseases.

In murine models of NASH, Tipelukast demonstrated significant hepatoprotective effects. Histopathological analysis revealed a reduction in liver fibrosis. medicinova.com The treatment led to improvements in key features of NASH, including steatosis, lobular inflammation, and hepatocyte ballooning. medicinova.com

In a mouse model of bleomycin-induced pulmonary fibrosis, Tipelukast treatment resulted in a significant reduction in the Ashcroft score, a measure of lung fibrosis. Additionally, a decrease in lung density and lung hydroxyproline (B1673980) content, a biochemical marker of collagen deposition, was observed, indicating a potent anti-fibrotic effect in the lungs.

Detailed Preclinical Pharmacokinetic Profiling in Various Animal Species

A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data for this compound or its active moiety, Tipelukast (MN-001), in any animal species. While the compound is described as orally bioavailable, detailed information regarding its absorption, distribution, and metabolism remains proprietary or unpublished. pulmonaryfibrosis.orgmedicinova.commedicinova.com

No specific data on the absorption and distribution kinetics of this compound in non-human organisms were found in the public domain. Information regarding its bioavailability, time to maximum concentration (Tmax), maximum concentration (Cmax), and tissue distribution profile is not available.

Detailed studies on the hepatic and extra-hepatic metabolism of this compound in animal models have not been publicly disclosed. The metabolic pathways, including the specific cytochrome P450 (CYP) enzymes involved and the profile of metabolites formed, have not been described in the available literature.

Interspecies Scaling and Comparative Pharmacokinetics in Animal Models

There is no published information regarding the comparative pharmacokinetics of this compound in different animal models. Interspecies scaling, a method used to predict human pharmacokinetics from preclinical data, relies on the availability of pharmacokinetic parameters from various species. Without studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models, no comparative analysis or predictive scaling can be performed.

Mechanistic Investigation of Potential Drug-Drug Interactions in Preclinical Models

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies in Animal Microsomes

Specific data from in vitro studies using animal liver microsomes to evaluate the potential of this compound to inhibit or induce major Cytochrome P450 (CYP) enzymes are not available. These studies are essential for predicting potential pharmacokinetic drug-drug interactions, where co-administered drugs could affect the metabolism of this compound, or vice-versa.

Transporter-Mediated Interactions and Efflux Pump Modulation in Preclinical Systems

There is no information in the public domain concerning the interaction of this compound with drug transporters or its potential to modulate efflux pumps in preclinical systems. Investigating these interactions is critical for understanding the absorption and distribution of the compound and for predicting potential interactions with other drugs that are substrates or inhibitors of these transporters.

Advanced Analytical and Bioanalytical Methodologies for Research of Hydroxy Tipelukast Sodium Salt

Development and Validation of High-Sensitivity Quantification Methods

Quantitative analysis is fundamental to understanding the behavior of a research compound in biological systems. The development of sensitive and reliable methods is the first step in pharmacokinetic and in vitro studies.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the quantification of novel compounds in complex biological matrices such as plasma, serum, and tissue homogenates due to its high selectivity, sensitivity, and reproducibility. nih.gov For Hydroxy Tipelukast Sodium Salt, a robust LC-MS/MS method would be developed to achieve low limits of quantification necessary for preclinical research.

The development process involves optimizing several key parameters. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure proper ionization. nih.govnih.gov Sample preparation is critical for removing interferences from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.govpnrjournal.comresearchgate.net

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and a stable-isotope-labeled internal standard. nih.govresearchgate.net Method validation is performed according to established guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, selectivity, and stability. nih.govpnrjournal.com

Table 1: Representative LC-MS/MS Method Validation Parameters This table presents typical validation results for a high-sensitivity bioanalytical method applicable to a research compound like this compound.

ParameterAcceptance CriteriaTypical Result
Linearity Range Correlation coefficient (r²) ≥ 0.991.0 - 1000 ng/mL (r² ≥ 0.999)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ±20%1.0 ng/mL
Intra-day Precision (%RSD) ≤ 15% (except LLOQ)< 7.5%
Inter-day Precision (%RSD) ≤ 15% (except LLOQ)< 5.0%
Intra-day Accuracy (%Bias) ± 15% (except LLOQ)-2.0% to 3.5%
Inter-day Accuracy (%Bias) ± 15% (except LLOQ)-1.9% to 2.8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Not significant
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, Bench-Top) %Change within ±15%Stable

For trace analysis, where sample volumes are limited, or when alternative separation mechanisms are required, Capillary Electrophoresis (CE) offers a viable option. CE provides high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov For charged molecules like this compound, CE can separate the analyte from impurities with high resolution. nih.gov The use of additives in the background electrolyte, such as cyclodextrins, can further enhance separation selectivity. nih.gov

Microfluidic platforms represent an emerging technology for high-throughput analysis with minimal sample consumption. nih.govresearchgate.net These "lab-on-a-chip" systems can integrate sample preparation, separation, and detection into a single device. researchgate.netosti.gov While the development for a specific compound can be complex, the potential for rapid, automated analysis of trace amounts of this compound makes it an attractive area for future research, particularly in early-stage discovery and screening. researchgate.net

Methodologies for Purity and Impurity Profiling of Research-Grade Compound

Ensuring the purity of a research-grade compound is paramount, as impurities can significantly impact experimental results. A thorough impurity profile is essential for the characterization of the bulk compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of a drug substance and for detecting and quantifying related impurities. researchgate.netresearchgate.net A stability-indicating HPLC method is developed that can separate the main compound from any process-related impurities and degradation products. researchgate.netnih.gov

When unknown impurities are detected, preparative HPLC is employed to isolate sufficient quantities for structural elucidation. ribbitt.comnih.gov Once isolated, a combination of advanced spectroscopic techniques is used for identification. Mass spectrometry (MS) provides the molecular weight, while tandem MS (MS/MS) and high-resolution MS (HRMS) can help determine the elemental composition and fragmentation patterns. researchgate.netribbitt.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is then used to definitively establish the chemical structure of the impurity. ribbitt.comnih.gov

Table 2: Hypothetical Impurity Profile for Research-Grade this compound

Impurity IDPotential IdentityDetection MethodIdentification Method
HT-IMP-01IsomerRP-HPLC-UVIsolation, NMR, MS
HT-IMP-02Oxidation Product (e.g., N-oxide)RP-HPLC-UV/MSLC-MS/MS, HRMS
HT-IMP-03Unreacted Starting MaterialRP-HPLC-UVCo-injection with standard
HT-IMP-04Process-related ImpurityRP-HPLC-UVIsolation, NMR, MS

Residual solvents are organic volatile impurities that remain from the synthesis process. Their presence is strictly controlled. The primary technique for analyzing residual solvents is static headspace gas chromatography (GC) with a Flame Ionization Detector (FID). scispace.com This method is highly sensitive and can quantify a wide range of common organic solvents such as methanol, acetone, toluene, and ethyl acetate. scispace.com The method is validated for specificity, linearity, and precision to ensure accurate quantification at trace levels. scispace.com Analysis for residual catalysts, often metals, is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers the high sensitivity required to detect these elements at parts-per-million (ppm) levels.

Stability and Degradation Product Analysis for Research Compound Handling

Understanding the stability of a research compound is critical for defining proper storage and handling conditions. Forced degradation studies are performed to identify potential degradation pathways and products. nih.govsemanticscholar.org These studies involve subjecting the this compound to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netsemanticscholar.org

The samples from these stress tests are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products formed. nih.govnih.gov This information is vital for understanding the compound's intrinsic stability and for developing formulations or selecting storage conditions that minimize degradation. nih.gov

Table 3: Representative Forced Degradation Study Summary

Stress ConditionTimeObservationDegradation Products Identified
Acid Hydrolysis (0.1 M HCl) 24 hoursSignificant DegradationDP-1, DP-2
Base Hydrolysis (0.1 M NaOH) 24 hoursMinor DegradationDP-3
Oxidation (3% H₂O₂) 8 hoursSignificant DegradationDP-4 (N-oxide), DP-5
Thermal (80°C) 48 hoursNo significant degradation-
Photolytic (UV/Vis light) 7 daysMinor DegradationDP-6

Photolytic and Hydrolytic Degradation Pathway Studies in Research Conditions

No specific studies detailing the photolytic and hydrolytic degradation pathways of this compound were found in the public domain. Information regarding the degradation products formed under various pH conditions, exposure to UV or fluorescent light, and the kinetics of these degradation processes is not available.

Thermal Stability Characterization of the Research Compound

There is no publicly available data on the thermal stability of this compound. Characterization studies that would typically involve techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its melting point, decomposition temperature, and other thermal properties have not been published.

Computational and Theoretical Studies of Hydroxy Tipelukast Sodium Salt

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques are instrumental in elucidating the interaction between a ligand, such as Hydroxy Tipelukast Sodium Salt, and its biological targets.

Prediction of Binding Poses and Conformational Changes upon Binding

Future molecular docking studies would be essential to predict the most probable binding orientation of this compound within the active sites of its putative targets, such as the leukotriene receptors, phosphodiesterases, and 5-lipoxygenase. These simulations could reveal the key intermolecular interactions and the conformational adjustments of both the ligand and the protein upon binding.

Characterization of Active Site Interactions and Binding Hotspots

By analyzing the predicted binding poses, researchers could identify crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. This would allow for the characterization of "binding hotspots" that are critical for molecular recognition and affinity. Such insights are invaluable for understanding the structural basis of the compound's activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Analog Design

A validated QSAR model can serve as a powerful predictive tool. It would enable the in silico design of novel analogs of this compound with potentially enhanced activity or improved pharmacokinetic profiles, thereby guiding synthetic chemistry efforts in a more efficient manner.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The preclinical development of a drug candidate is heavily influenced by its ADME properties. In silico models offer a rapid and cost-effective means to predict these characteristics. mdpi.comnih.govmdpi.com

Computational tools could be employed to estimate various ADME parameters for this compound. This would involve predicting its oral bioavailability, plasma protein binding, metabolic pathways (including potential cytochrome P450 enzyme interactions), and routes of excretion. The results of such in silico ADME profiling would be crucial for prioritizing this compound for further experimental investigation.

While the specific data for this compound is not yet available, the application of these computational and theoretical methodologies holds the key to unlocking a deeper understanding of its therapeutic potential.

Cheminformatics and Data Mining in the Context of Related Chemical Scaffolds

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery, offering powerful methodologies to analyze and interpret the vast and complex chemical and biological data associated with therapeutic agents. In the context of this compound and its related chemical scaffolds, these computational approaches are pivotal for understanding structure-activity relationships (SAR), predicting biological activities, and identifying novel drug candidates. Tipelukast, a multi-functional drug agent, is known to be a leukotriene receptor antagonist, as well as an inhibitor of phosphodiesterases (PDE3 and PDE4) and 5-lipoxygenase (5-LO). pulmonaryfibrosis.orgpulmonaryfibrosisnews.commedicinova.com Given the multifaceted nature of such compounds, cheminformatics and data mining provide a framework for dissecting their complex pharmacology and for the rational design of new molecules with improved therapeutic profiles.

The chemical structure of Tipelukast, 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid, presents a scaffold that is amenable to a variety of computational analyses. wikipedia.org These analyses often extend to libraries of analogous compounds, enabling researchers to build robust predictive models. By leveraging large datasets of compounds with similar structural features, it is possible to identify the key molecular determinants of their biological activity.

One of the primary applications of cheminformatics in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiospace.com For scaffolds related to this compound, QSAR models can be constructed to predict their affinity for leukotriene receptors or their inhibitory activity against phosphodiesterases. These models are built using a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

The following table provides an overview of the types of molecular descriptors commonly employed in QSAR studies of related chemical scaffolds:

Descriptor ClassExamplesRelevance to Scaffolds Related to this compound
Electronic Descriptors Partial charges, dipole moment, HOMO/LUMO energiesCrucial for modeling interactions with receptor binding sites, such as the polar residues in the leukotriene receptor.
Steric Descriptors Molecular weight, volume, surface area, shape indicesImportant for understanding how the size and shape of the molecule influence its fit within a binding pocket.
Hydrophobic Descriptors LogP, molar refractivityKey to predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.
Topological Descriptors Connectivity indices, Wiener indexProvide a numerical representation of the molecule's topology, which can be correlated with its biological activity.
3D Descriptors 3D-MoRSE descriptors, WHIM descriptorsCapture three-dimensional information about the molecular structure, which is essential for understanding the spatial arrangement of atoms and its impact on receptor binding.

Data mining techniques are also extensively used to explore the chemical space of leukotriene receptor antagonists and other related compounds. This involves the analysis of large chemical databases, such as ChEMBL and PubChem, to identify novel scaffolds and to understand the broader trends in the development of these therapeutic agents. fda.govnih.gov Virtual screening, a key data mining approach, utilizes computational methods to screen large libraries of compounds against a biological target. drugbank.com This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which dock candidate molecules into the three-dimensional structure of the target protein. drugbank.com

For instance, a virtual screening campaign aimed at discovering new leukotriene receptor antagonists might involve the following steps:

Library Preparation: A large database of chemical compounds is curated and prepared for screening.

Pharmacophore Modeling: A pharmacophore model is developed based on the known active ligands of the leukotriene receptor. This model defines the essential three-dimensional arrangement of chemical features required for biological activity.

Virtual Screening: The chemical library is screened against the pharmacophore model to identify molecules that match the required features.

Molecular Docking: The hits from the virtual screen are then docked into the crystal structure of the leukotriene receptor to predict their binding affinity and orientation.

Hit Selection and Experimental Validation: The most promising candidates are selected for experimental testing to confirm their biological activity.

The following table summarizes the key data mining and cheminformatics techniques and their applications in the study of chemical scaffolds related to this compound:

TechniqueDescriptionApplication in the Context of Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of a compound with its biological activity.Predicting the potency of new analogs as leukotriene receptor antagonists or PDE inhibitors.
Pharmacophore Modeling Creates a 3D model of the essential chemical features required for a molecule to bind to a specific target.Identifying novel compounds with the potential to bind to the leukotriene receptor.
Virtual Screening Computationally screens large libraries of compounds to identify those with a high probability of being active against a biological target.Discovering new chemical scaffolds for the development of anti-inflammatory drugs.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand when it is bound to a receptor or enzyme.Understanding the molecular interactions between Tipelukast-like molecules and their biological targets.
Chemical Space Analysis Explores the diversity and distribution of chemical structures within a given dataset.Assessing the novelty and diversity of newly designed leukotriene receptor antagonists.

Future Research Directions and Unexplored Avenues for Hydroxy Tipelukast Sodium Salt

Identification and Characterization of Novel Molecular Targets and Pathways

The established mechanisms of Tipelukast involve leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4, and the inhibition of 5-lipoxygenase (5-LO). pulmonaryfibrosisnews.compulmonaryfibrosis.orgmedicinova.com A primary avenue for future research on Hydroxy Tipelukast Sodium Salt will be to determine if it shares this exact pharmacological profile or if the hydroxylation alters its affinity for these targets or confers activity at novel molecular sites.

Key future research activities should include:

Comparative Receptor Binding and Enzyme Inhibition Assays: Quantitative studies are needed to compare the binding affinities and inhibitory concentrations (IC50) of this compound against those of Tipelukast for LT receptors, various PDE isoforms, and 5-LO. This will clarify whether the metabolite is more or less potent at these known targets.

Broad-Based Target Screening: Unbiased, high-throughput screening against a wide panel of receptors, enzymes, and ion channels could reveal unexpected molecular targets. This approach may uncover novel anti-fibrotic mechanisms distinct from the parent compound.

Pathway Analysis in Fibrotic Cells: Investigating the compound's effect on key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Connective Tissue Growth Factor (CTGF) pathways, is crucial. researchgate.netnih.gov These studies, conducted in primary human fibroblasts or stellate cells, can identify downstream effects and pinpoint new pathway interactions.

Research QuestionProposed MethodPotential Outcome
Does hydroxylation alter the compound's affinity for known Tipelukast targets?Competitive binding assays, Enzyme inhibition assaysQuantification of potency relative to the parent compound.
Does this compound have novel molecular targets?High-throughput target screening panelsIdentification of new receptors or enzymes that could mediate anti-fibrotic effects.
How does the compound modulate key pro-fibrotic signaling cascades?Western Blot, qPCR, Reporter gene assaysElucidation of downstream effects on pathways like TGF-β, PDGF, and CTGF.

Exploration of Compound Effects in Emerging In Vitro Humanized Cellular Models

Traditional 2D cell culture models often fail to replicate the complex cellular interactions and microenvironment of fibrotic human tissue. ersnet.org The advent of 3D humanized cellular models, such as organoids and microphysiological systems (MPS), offers a more physiologically relevant platform for preclinical drug evaluation. oup.comuniversiteitleiden.nl

Future research should focus on:

Lung Organoid Models for Idiopathic Pulmonary Fibrosis (IPF): Utilizing patient-derived induced pluripotent stem cell (iPSC)-differentiated lung organoids to model IPF, researchers can assess the ability of this compound to prevent or reverse key fibrotic features, such as abnormal epithelial cell behavior and excessive extracellular matrix (ECM) deposition. oup.comresearchgate.net

Liver MPS for Non-Alcoholic Steatohepatitis (NASH): Co-culture MPS models incorporating primary human hepatocytes, hepatic stellate cells, and immune cells can simulate the progression of NASH-related fibrosis. nih.govcn-bio.com These systems would allow for the evaluation of the compound's efficacy in a multi-cellular context, monitoring stellate cell activation, collagen production, and inflammatory responses in real-time. proquest.comresearchgate.net

Application of Systems Biology and Network Pharmacology Approaches for Holistic Understanding

Fibrosis is a complex disease driven by a network of interacting biological pathways. nih.gov Systems biology and network pharmacology offer powerful computational tools to move beyond a single-target approach and understand the compound's effects on a holistic, systemic level. researchgate.net

A systems-level investigation would involve:

Constructing a Drug-Target-Disease Network: Integrating known and predicted targets of this compound with databases of genes and proteins associated with various fibrotic diseases (e.g., IPF, NASH, cardiac fibrosis) can reveal common pathways and predict efficacy across different conditions.

Identifying Key Network Hubs and Modules: Analysis of the interaction network can identify critical nodes (hub genes/proteins) that are most significantly impacted by the compound. Targeting these hubs may be more effective than targeting individual molecules. This approach can also identify functional modules or clusters of interacting proteins that are modulated by the compound, providing deeper insight into its mechanism of action.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

A comprehensive understanding of the molecular mechanisms of this compound requires an integrated multi-omics approach. nih.govnih.govahajournals.org Analyzing the compound's impact across the genome, proteome, and metabolome can provide an unbiased and detailed picture of its cellular effects.

A proposed multi-omics study could include:

Transcriptomics (RNA-seq): To identify global changes in gene expression in fibrotic cells treated with the compound. This can reveal the upregulation of anti-fibrotic genes or the downregulation of pro-fibrotic genes. nih.gov

Proteomics: To analyze changes in protein expression and post-translational modifications. This is critical for understanding alterations in ECM composition, cellular signaling proteins, and secreted factors like cytokines. nih.govtandfonline.comadambyron.com

Metabolomics: To profile changes in cellular metabolites. This can uncover shifts in metabolic pathways, such as energy metabolism or lipid synthesis, that are often dysregulated in fibrosis and may be modulated by the compound. nih.gov

Integrating these datasets can reveal the full cascade of events following drug administration, from gene expression changes to alterations in protein function and metabolic state, providing a robust, systems-level understanding of the drug's mechanism. jetir.org

Development of Advanced Preclinical Animal Models for Specific Mechanistic Investigations

While standard animal models of fibrosis, such as bleomycin-induced lung fibrosis or carbon tetrachloride-induced liver fibrosis, are valuable, more advanced and humanized models are needed to investigate specific mechanisms and improve clinical translation. gubra.dkfrontiersin.orgatsjournals.org

Future directions for in vivo modeling include:

Q & A

Q. What are the primary analytical methods for characterizing Hydroxy Tipelukast Sodium Salt's structural and chemical stability?

Category: Basic (Chemical Characterization) Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (C₂₉H₃₈O₇S, CAS 125961-82-2) and detect degradation products .
  • Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and stability under varying pH/temperature conditions. Include sodium salt-specific ion chromatography to verify counterion consistency .
  • For stability studies, store samples at 25°C/60% RH and 40°C/75% RH, monitoring hydrolysis of acetyl and sulfanyl functional groups via kinetic modeling .

Q. How can researchers validate the multi-target mechanism of action (leukotriene antagonism, PDE3/4 inhibition) in vitro?

Category: Basic (Mechanistic Studies) Methodological Answer:

  • Leukotriene Receptor Binding: Use radioligand displacement assays (e.g., [³H]-LTD₄ competition binding in human neutrophil membranes) to calculate IC₅₀ values .
  • PDE Inhibition: Conduct enzyme activity assays with recombinant PDE3 and PDE4 isoforms, measuring cAMP/cGMP hydrolysis via fluorescence polarization. Compare inhibition potency (e.g., IC₅₀ = 0.5–2.0 μM) against rolipram (PDE4) and cilostazol (PDE3) .
  • 5-Lipoxygenase Activity: Monitor arachidonic acid conversion to LTB₄ in HL-60 cell lysates using LC-MS quantification .

Q. What in vitro models are appropriate for preliminary screening of anti-fibrotic activity?

Category: Basic (Experimental Design) Methodological Answer:

  • Hepatic Fibrosis: Use TGF-β1-stimulated LX-2 hepatic stellate cells, quantifying α-SMA expression via Western blot and collagen secretion via Sirius Red assay .
  • Pulmonary Fibrosis: Employ human lung fibroblasts (e.g., HFL-1) under hypoxia (1% O₂), measuring pro-fibrotic markers (COL1A1, TIMP-1) via qPCR .
  • Include positive controls (e.g., pirfenidone) and dose-response curves (0.1–50 μM) to establish efficacy thresholds .

Q. What formulation considerations are critical for maintaining solubility and bioavailability in preclinical studies?

Category: Basic (Formulation Optimization) Methodological Answer:

  • Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity. For in vivo dosing, use 0.5% methylcellulose suspensions adjusted to pH 7.4 .
  • Assess solubility in biorelevant media (FaSSIF/FeSSIF) and plasma protein binding via equilibrium dialysis to predict pharmacokinetic behavior .
  • For batch consistency, request peptide-like QC protocols (HPLC-MS, peptide content analysis) if synthesizing derivatives, as variations in salt content or impurities can alter bioactivity .

Q. How can researchers ensure reproducibility in cell-based assays given batch-to-batch variability?

Category: Basic (Experimental Reproducibility) Methodological Answer:

  • Standardize cell passage numbers (e.g., P5–P15 for primary cells) and pre-treat serum-free media for ≥24 hours before assays .
  • Include internal controls (e.g., TNF-α for inflammation models) across all plates. Use multi-donor primary cell pools to mitigate donor-specific variability .
  • Validate results across ≥3 independent experiments with technical triplicates. Report inter-assay CV% for key endpoints (e.g., IL-6 suppression) .

Advanced Research Questions

Q. How to resolve conflicting data on Hydroxy Tipelukast’s efficacy between murine NASH models and human trials?

Category: Advanced (Data Contradiction Analysis) Methodological Answer:

  • Cross-validate species-specific metabolism: Compare hepatic exposure (AUC₀–₂₄h) in mice vs. humans using allometric scaling and PBPK modeling. Adjust for differences in CYP2C9/19 activity .
  • Replicate human trial conditions in mice: Mimic hypertriglyceridemia (high-fructose diet) and assess HDL function (cholesterol efflux capacity) alongside fibrosis markers .
  • Conduct RNA-seq on liver biopsies from both models to identify conserved vs. divergent pathways (e.g., PPARγ vs. LXR modulation) .

Q. What strategies address discrepancies between in vitro potency (nM) and in vivo efficacy (mg/kg dosing)?

Category: Advanced (Translational Challenges) Methodological Answer:

  • Perform quantitative target engagement studies: Use [¹¹C]-labeled probes in PET imaging to measure receptor occupancy in live tissues vs. plasma concentrations .
  • Evaluate first-pass metabolism: Administer compound via portal vein cannulation in rats to isolate hepatic extraction ratios. Compare with IV/PO bioavailability .
  • Develop PBPK/PD models integrating in vitro IC₅₀, protein binding, and tissue partition coefficients to predict human efficacious doses .

Q. How to design isotope-labeled pharmacokinetic studies for metabolite tracking (e.g., MN-002)?

Category: Advanced (PK/PD Profiling) Methodological Answer:

  • Synthesize [²H₆]-Tipelukast via deuterium exchange at metabolically stable positions (e.g., propyl side chains) to avoid isotopic interference .
  • Administer 1 mg/kg [²H₆]-compound to bile duct-cannulated rats, collecting plasma, urine, and bile. Use HRMS (Q-TOF) to identify MN-002 (m/z 546.2 → 530.2 loss of acetyl) .
  • Apply stable isotope-assisted metabolomics to distinguish endogenous vs. drug-derived leukotriene metabolites in BALF .

Q. What experimental frameworks assess synergistic effects with existing anti-fibrotics (e.g., pirfenidone)?

Category: Advanced (Combination Therapy) Methodological Answer:

  • Use factorial design studies: Test Tipelukast (0.1–10 μM) ± pirfenidone (0.3–30 μM) in 3D fibroblast-collagen gels, measuring contraction kinetics and MMP-1 secretion .
  • Apply Chou-Talalay synergy analysis: Calculate combination indices (CI <1 = synergy) for collagen deposition in precision-cut liver slices .
  • Validate in bleomycin-induced lung fibrosis mice: Compare monotherapy vs. combo regimens using micro-CT lung density and hydroxyproline content .

Q. How to identify biomarkers predictive of Hydroxy Tipelukast’s target engagement in heterogeneous NASH cohorts?

Category: Advanced (Biomarker Discovery) Methodological Answer:

  • Profile baseline serum eicosanoids (LTB₄, LTE₄) via UPLC-MS/MS. Stratify patients into high/low subgroups for post-treatment fibrosis improvement (MRI-PDFF) .
  • Perform single-cell RNA-seq on PBMCs pre/post-treatment to link PDE4D+ monocyte subsets with FIB-4 score changes .
  • Use machine learning (LASSO regression) to integrate multi-omics data (proteomics, lipidomics) and predict responder/non-responder status .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.